Dimethyl dihydroxyfumarate

Vue d'ensemble

Description

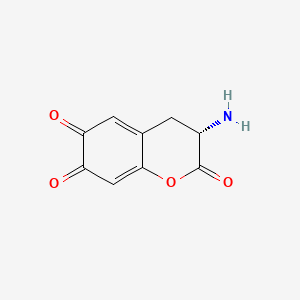

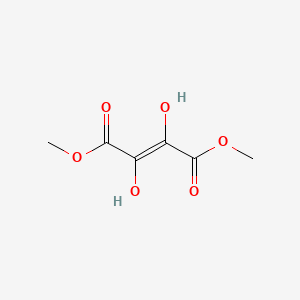

Dimethyl dihydroxyfumarate contains a total of 20 atoms; 8 Hydrogen atoms, 6 Carbon atoms, and 6 Oxygen atoms . It also contains 19 bonds; 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 esters (aliphatic), and 2 hydroxyl groups .

Synthesis Analysis

The synthesis of Dimethyl dihydroxyfumarate involves a cascade methodology that results in short reaction times and quantitative yields . An original gas chromatographic procedure has been developed for determining the products and reagents for the catalytic synthesis of dimethyl ether (DME) from synthesis gas .Molecular Structure Analysis

The molecular structure of Dimethyl dihydroxyfumarate includes high-quality images of 3D molecular structure, molecular surface, and molecular orbitals . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of Dimethyl dihydroxyfumarate .Chemical Reactions Analysis

Chemodivergent reactions between dihydroxyfumarate and aromatic and heteroaromatic aldehydes have been observed. With hydroxide as the base in a predominantly aqueous medium, aldol addition followed by deoxalation occurs to provide various 3-aryl-2,3-dihydroxypropanoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of dihydroxyfumaric acid vary significantly as one proceeds from the diacid to the conjugate base of the diacid to the diester .Applications De Recherche Scientifique

Protection of Pancreatic Islets : Dimethylurea, a derivative of dihydroxyfumarate, has been found effective in protecting insulin-secreting cells from harmful effects of alloxan and dihydroxyfumarate, suggesting potential applications in diabetes research (Fischer & Hamburger, 1980).

Cancer Treatment : Dimethyl fumarate (DMF) demonstrates potential in treating colon cancer by inducing necroptosis via GSH depletion, ROS increase, and MAPKs activation pathway (Xie et al., 2015).

Treatment of Multiple Sclerosis : DMF is a cytoprotective and immunomodulatory drug used in multiple sclerosis treatment, with a significant increase in research publications around this application in recent years (García-Fernández et al., 2021).

Application in Organic Synthesis : Dihydroxyfumaric acid, a related compound, shows promise in organic synthesis, offering control and synthetic application in base-controlled chemodivergent reactions (Ward et al., 2018).

Inhibition of Integrin Expression : In models of multiple sclerosis, dimethyl fumarate inhibits integrin α4 expression on circulating lymphocytes, offering insights into alternative mechanisms for its efficacy in this condition (Kihara et al., 2015).

Mechanism of Action in MS Treatment : Dimethyl fumarate's mode of action includes immunomodulatory effects and activation of nuclear-related factor-mediated antioxidative response pathways, significantly reducing relapse rates in MS (Linker & Gold, 2013).

Impact on Immune System Metabolism : DMF targets GAPDH and aerobic glycolysis to modulate immunity, representing a proof of concept that aerobic glycolysis is a therapeutic target in autoimmunity (Kornberg et al., 2018).

Neuroprotection after Traumatic Brain Injury : DMF demonstrates neuroprotective potential in models of traumatic brain injury, suggesting its use in neurodegenerative diseases (Krämer et al., 2017).

Axonal Protection in Autoimmune Neuritis : DMF shows neuroprotective effects in a model of experimental autoimmune neuritis, indicating potential applications in autoimmune neuropathies (Pitarokoili et al., 2015).

Effect on Melanin Formation : Dihydroxyfumarate has been used as a cofactor in peroxidase-mediated oxidation of tyrosine to melanin in various cell types, offering a method for studying melanin formation (Okun et al., 1971).

Safety And Hazards

Dimethyl dihydroxyfumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Propriétés

IUPAC Name |

dimethyl (E)-2,3-dihydroxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPNVUONVWQKFY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(/C(=O)OC)\O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030334 | |

| Record name | Dihydroxyfumaric acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl dihydroxyfumarate | |

CAS RN |

133-47-1 | |

| Record name | 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyfumaric acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.